N-(Dichlorophosphinyl)-4-methylbenzamide

Description

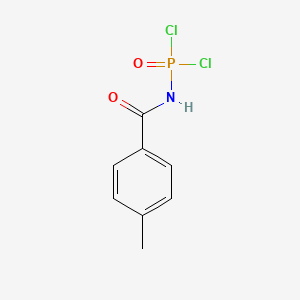

N-(Dichlorophosphinyl)-4-methylbenzamide is a phosphorus-containing benzamide derivative characterized by a dichlorophosphinyl (-P(O)Cl₂) group attached to the nitrogen of a 4-methylbenzamide core. This compound belongs to a broader class of benzamide derivatives, which are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The dichlorophosphinyl group introduces unique electronic and steric properties, distinguishing it from other benzamide analogs.

Properties

CAS No. |

54061-18-6 |

|---|---|

Molecular Formula |

C8H8Cl2NO2P |

Molecular Weight |

252.03 g/mol |

IUPAC Name |

N-dichlorophosphoryl-4-methylbenzamide |

InChI |

InChI=1S/C8H8Cl2NO2P/c1-6-2-4-7(5-3-6)8(12)11-14(9,10)13/h2-5H,1H3,(H,11,12,13) |

InChI Key |

MEIDFKSKXODNST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NP(=O)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Crystallographic Properties

The 4-methylbenzamide core is a common motif in many analogs. Key structural variations arise from substituents on the nitrogen atom:

- N-(2,6-Dichlorophenyl)-4-methylbenzamide : Features a dichlorophenyl group, resulting in a dihedral angle of 79.7° between the aromatic rings. This geometry influences hydrogen-bonded layered chains in crystal packing .

- N-(Dichlorophosphinyl)-4-methylbenzamide : The dichlorophosphinyl group is bulkier and more electronegative than aryl substituents, likely increasing torsional strain and altering crystal lattice interactions. Phosphorus’s tetrahedral geometry may lead to distinct packing motifs compared to planar aryl groups.

Table 1: Structural Comparison of Selected 4-Methylbenzamide Derivatives

Physicochemical Properties

Substituents significantly impact melting points, solubility, and reactivity:

- This compound : The electron-withdrawing dichlorophosphinyl group likely reduces solubility in polar solvents but enhances thermal stability (melting point >200°C inferred from analogs in ).

- Pyrazoline-linked acyl thioureas (e.g., compound 5k ): Exhibit melting points of 215–217°C due to hydrogen-bonding networks .

- N-(3-Aminopropyl)-chromen-4-methylbenzamide (): Lower solubility attributed to hydrophobic chromen groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.